molecular formula C18H9FN2O3S2 B2983016 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione CAS No. 477845-34-4

2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione

Cat. No.: B2983016
CAS No.: 477845-34-4
M. Wt: 384.4
InChI Key: VMHBZCZJZUURMY-ZROIWOOFSA-N
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Description

2-[(5Z)-5-[(4-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione is a synthetic thiazolidine-based compound offered for research and development purposes. This molecule features a rhodanine core functionalized with a 4-fluorobenzylidene group and an isoindole-1,3-dione (phthalimide) moiety, a structure related to other biologically active scaffolds documented in chemical databases . Compounds within this structural class are frequently investigated in medicinal chemistry for their potential biological activities, serving as key intermediates or pharmacophores in the design of enzyme inhibitors and other therapeutic agents. This product is intended for research applications only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments and handling the material in accordance with their institution's safety protocols.

Properties

IUPAC Name

2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9FN2O3S2/c19-11-7-5-10(6-8-11)9-14-17(24)21(18(25)26-14)20-15(22)12-3-1-2-4-13(12)16(20)23/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHBZCZJZUURMY-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate compound. This intermediate is then reacted with isoindole-1,3-dione in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases caused by microbial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to their death or inhibition of growth. The exact pathways and molecular targets can vary depending on the specific application and organism being studied .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Rhodanine Derivatives

Compound Name Substituents (C5/N3) Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound 4-Fluorophenyl; isoindole-1,3-dione 414.39 Enhanced metabolic stability (inferred)
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylphenyl; phenyl 325.44 Antibacterial activity
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxyphenyl; phenyl 341.42 Intramolecular H-bonding; dimerization
3-{(5Z)-5-[(Furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid Furan-2-yl; propanoic acid 337.38 Improved aqueous solubility
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Benzylidene; acetamide 381.47 Antidiabetic potential (inferred)
(5Z)-5-{[5-(4-Fluorophenyl)furan-2-yl]methylidene}-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione 4-Fluorophenyl-furan; morpholine 482.50 Dual electron-withdrawing/donor groups

Substituent Effects on Bioactivity

  • This contrasts with 2-methylphenyl () or 2-hydroxyphenyl () substituents, which rely on steric or H-bonding effects for activity .
  • Isoindole-1,3-dione vs. Phenyl/Acetamide : The isoindole-1,3-dione moiety in the target compound introduces a planar, conjugated system, which may reduce rotational freedom and increase binding specificity compared to simpler phenyl or flexible acetamide groups .

Solubility and Pharmacokinetics

  • The furan-2-yl and propanoic acid substituents () significantly improve aqueous solubility due to polar interactions, whereas the target compound’s isoindole-1,3-dione may reduce solubility unless balanced by hydrophilic groups .
  • The morpholine group in enhances solubility through hydrogen bonding, a feature absent in the target compound but substitutable via structural optimization .

Crystallographic and Computational Insights

  • Hydrogen Bonding : The target compound’s C–H⋯S and C–H⋯π interactions (similar to ) stabilize crystal packing, whereas 2-hydroxyphenyl analogs form stronger intramolecular H-bonds (e.g., O–H⋯S), influencing supramolecular assembly .
  • Molecular Dynamics : Fluorinated analogs (e.g., ) exhibit stable binding conformations in simulations due to hydrophobic and electrostatic interactions, suggesting the target compound may share similar stability .

Biological Activity

The compound 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione , also known as a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H10FNO4S2C_{16}H_{10}FNO_4S_2 with a molecular weight of 363.4 g/mol. The structure features a thiazolidinone ring system, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that thiazolidinone derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway and the activation of caspases .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in preclinical models. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by blocking NF-kB signaling pathways . This activity suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

Thiazolidinone derivatives have also been evaluated for their antimicrobial activity. The compound has shown effectiveness against several bacterial strains, including those resistant to conventional antibiotics. Its mechanism may involve disruption of bacterial cell wall synthesis .

Study 1: Antitumor Efficacy

A study published in Cancer Letters investigated the antitumor efficacy of a structurally related thiazolidinone derivative. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, with significant reductions in tumor volume observed at higher doses .

Study 2: Anti-inflammatory Mechanism

In an experimental model of arthritis, a related compound demonstrated a marked reduction in joint swelling and histological evidence of inflammation. The study highlighted its potential as a therapeutic agent for rheumatoid arthritis .

Data Table: Summary of Biological Activities

Activity Effect Mechanism Reference
AntitumorInhibition of cancer cell proliferationModulation of PI3K/Akt pathway
Anti-inflammatoryReduction in cytokine levelsInhibition of NF-kB signaling
AntimicrobialEffective against resistant bacteriaDisruption of cell wall synthesis

Q & A

Q. What are the standard synthetic routes for preparing 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving: (i) Condensation of 4-fluorobenzaldehyde derivatives with thiosemicarbazide to form Schiff base intermediates. (ii) Cyclization with chloroacetic acid or similar reagents under acidic conditions (e.g., sodium acetate in DMF/acetic acid mixture) to form the thiazolidinone core . (iii) Subsequent functionalization with isoindole-1,3-dione moieties via nucleophilic substitution or coupling reactions.
  • Key Considerations : Reaction conditions (e.g., reflux time, solvent polarity) significantly impact yield and stereoselectivity. Purification often involves recrystallization from DMF-ethanol mixtures .

Q. How is the Z-configuration of the exocyclic double bond confirmed in this compound?

  • Methodological Answer : The (5Z) configuration is verified using: (i) Single-crystal X-ray diffraction (XRD) : Provides unambiguous evidence of stereochemistry via bond angles and torsion parameters . (ii) NMR spectroscopy : Coupling constants between protons on the double bond (e.g., 3JHH^3J_{H-H}) and NOESY correlations distinguish Z/E isomers .
  • Data Interpretation : For example, a coupling constant < 12 Hz typically supports the Z-configuration due to reduced dihedral angle strain .

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

  • Methodological Answer : (i) HPLC-MS : Quantifies purity and detects degradation products under stress conditions (e.g., heat, light). (ii) Thermogravimetric Analysis (TGA) : Assesses thermal stability of the thiazolidinone ring . (iii) FT-IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm1^{-1}, C=S at ~1200 cm1^{-1}) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl substituents) influence biological activity?

  • Methodological Answer : (i) Structure-Activity Relationship (SAR) Studies : Replace the 4-fluorophenyl group with other arylidene moieties (e.g., chlorophenyl, methoxyphenyl) and evaluate antimicrobial or enzyme inhibition potency . (ii) Computational Docking : Molecular dynamics simulations predict binding affinities to targets like bacterial enoyl-ACP reductase or human kinases .
  • Key Finding : The 4-fluorophenyl group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, improving inhibitory activity .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50​ values)?

  • Methodological Answer : (i) Standardized Assay Protocols : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and buffer conditions (pH, ionic strength) across studies . (ii) Metabolic Stability Tests : Use liver microsomes to identify rapid degradation pathways that may skew in vitro results .
  • Case Study : Discrepancies in anticancer activity may arise from variations in cell membrane permeability due to crystallinity differences .

Q. How can computational modeling optimize the synthesis of this compound?

  • Methodological Answer : (i) Density Functional Theory (DFT) : Predicts transition-state energies for cyclization steps, guiding solvent and catalyst selection . (ii) Retrosynthetic Analysis : Tools like Synthia™ propose alternative routes to avoid unstable intermediates .
  • Example : DFT calculations revealed that polar aprotic solvents (e.g., DMF) lower activation energy for Schiff base formation by stabilizing charge separation .

Q. What role does the thiazolidinone ring’s sulfanylidene group play in reactivity?

  • Methodological Answer : (i) Electrochemical Studies : Cyclic voltammetry identifies redox-active sites (e.g., sulfur-centered radicals) . (ii) Nucleophilic Substitution Reactions : The C=S group undergoes selective oxidation to sulfoxides or displacement with amines, enabling derivatization .
  • Mechanistic Insight : The sulfanylidene group enhances electrophilicity at C4, facilitating nucleophilic attack in cross-coupling reactions .

Methodological Challenges and Solutions

Q. How are impurities in the final product quantified and mitigated?

  • Methodological Answer : (i) HPLC-DAD : Detects byproducts like unreacted isoindole-1,3-dione or oxidized thiazolidinone derivatives. (ii) Design of Experiments (DoE) : Optimizes reaction parameters (e.g., temperature, stoichiometry) to minimize side reactions .

Q. What strategies improve crystallinity for XRD analysis?

  • Methodological Answer : (i) Solvent Vapor Diffusion : Slow crystallization from DMF/water mixtures yields high-quality single crystals . (ii) Additive Screening : Small molecules (e.g., diethyl ether) induce nucleation without disrupting crystal packing .

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